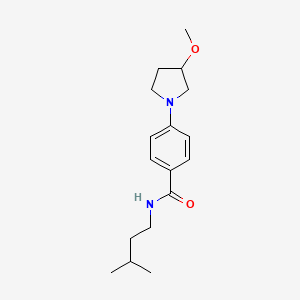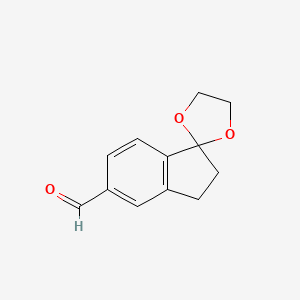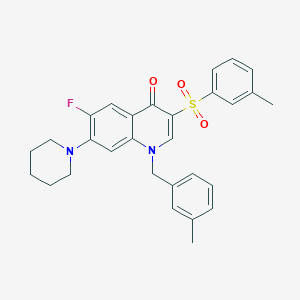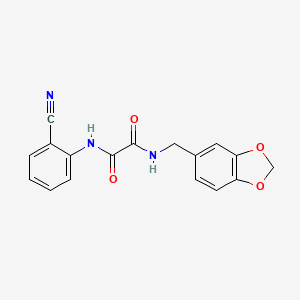
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-cyanophenyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This would typically include the IUPAC name, common names, and structural formula of the compound.
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound, including the starting materials, reagents, and conditions.Molecular Structure Analysis
This would involve discussing the molecular geometry, bond lengths and angles, and electronic structure based on spectroscopic data and computational chemistry.Chemical Reactions Analysis
This would involve detailing the reactions that the compound undergoes, including the reactants, products, and mechanisms.Physical And Chemical Properties Analysis
This would involve discussing properties such as melting point, boiling point, solubility, density, refractive index, and spectral properties.Applications De Recherche Scientifique
Antimicrobial and Anticancer Activities
N-Benzimidazol-1-yl-methyl-benzamide derivatives, structurally related to N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-cyanophenyl)oxamide, have shown promising results in antimicrobial activities. In particular, some derivatives displayed significant effectiveness against various microbial strains, including Escherichia coli and Staphylococcus aureus, and were compared to reference agents like clotrimazole and ciprofloxacin (Sethi, Arora, Saini, & Jain, 2016). Additionally, similar compounds have been identified as potential anticancer agents. For instance, certain benzodioxole-based dithiocarbamate derivatives exhibited notable cytotoxic effects on human lung adenocarcinoma and rat glioma cell lines (Altıntop, Sever, Çiftçi, Kucukoglu, Özdemir, Soleimani, Nadaroğlu, & Kaplancıklı, 2017).
Molecular Docking and Structural Studies
Molecular docking studies of related compounds have been conducted to understand their interaction with microbial proteins. These studies provide insights into the potential mechanism of action of these compounds at the molecular level (Sethi et al., 2016). Furthermore, crystal structure analysis of similar compounds has been performed, revealing details about their molecular conformation and stability, which is crucial for understanding their biological activities (Kumar, Subbulakshmi, Narayana, Sarojini, Kótai, Anthal, & Kant, 2016).
DNA-Binding Properties
Studies on compounds structurally related to N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-cyanophenyl)oxamide have also explored their ability to bind with DNA. This property is particularly relevant in the context of anticancer activity, as DNA-binding agents can interfere with cancer cell proliferation and survival (Chen, Wang, Li, Wu, & Yan, 2012).
Safety And Hazards
This would involve discussing the compound’s toxicity, flammability, reactivity, and environmental impact, as well as appropriate handling and disposal procedures.
Orientations Futures
This would involve discussing potential applications and areas for further research.
Propriétés
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-cyanophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O4/c18-8-12-3-1-2-4-13(12)20-17(22)16(21)19-9-11-5-6-14-15(7-11)24-10-23-14/h1-7H,9-10H2,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVVKNJDTGSMJS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-cyanophenyl)oxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

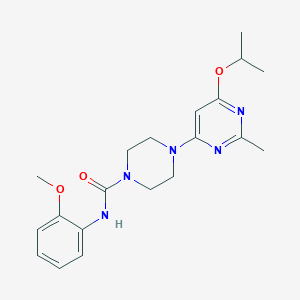
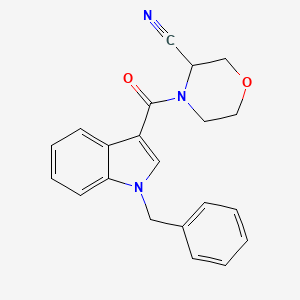
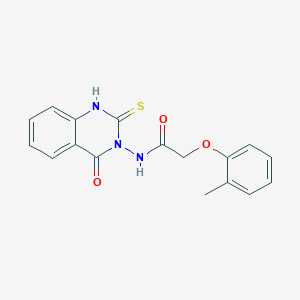
![4-allyl-5-[1-(4-tert-butylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2476014.png)
![5-(4-isopropylphenyl)-2-((4-nitrobenzyl)thio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2476015.png)
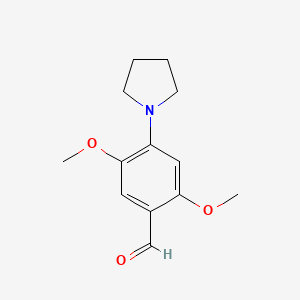
![N-(3-(benzo[d]oxazol-2-yl)phenyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2476018.png)
![3-benzyl-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2476019.png)
![4-Methyl-2-phenylmethoxycarbonyl-2-azabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2476024.png)

![4-(dimethylamino)-N-[1-(3,5-dimethylphenyl)-2-oxopyrrolidin-3-yl]benzamide](/img/structure/B2476026.png)
